1-(4-Hydroxyisoxazole)-carboxylic Acid

Description

Contextual Significance within the Landscape of Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. igi-global.comnih.gov The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. bohrium.comnih.gov

The isoxazole core is known for its relative stability and its ability to participate in various non-covalent interactions, which is crucial for the binding of molecules to biological targets. bohrium.com The specific arrangement of atoms in 1-(4-hydroxyisoxazole)-carboxylic acid, with the hydroxyl and carboxylic acid groups attached to the isoxazole ring, makes it a potentially valuable building block in the synthesis of more complex molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid group is a well-known pharmacophore that can participate in ionic interactions and is often used as a bioisostere for other functional groups. nih.gov

Evolution of Isoxazole Synthesis and Diverse Research Applications

The synthesis of the isoxazole ring has evolved significantly since its early preparations. A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, often involving the reaction of a nitrile oxide with an alkyne or alkene. nih.govrsc.org Modern synthetic methods have focused on improving efficiency, regioselectivity, and environmental friendliness, employing techniques such as microwave-assisted synthesis and metal-free reaction conditions. igi-global.comrsc.org

Table 2: Common Methods for Isoxazole Synthesis

| Method | Description |

|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne or alkene. nih.govrsc.org |

| Condensation Reactions | Reaction of α,β-unsaturated ketones or 1,3-diketones with hydroxylamine. nih.gov |

| Metal-Catalyzed Cyclizations | Use of catalysts like copper or gold to facilitate ring formation from appropriate precursors. organic-chemistry.org |

The versatility of the isoxazole ring has led to its incorporation into a wide array of compounds with diverse research applications. These include roles as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents. nih.govrsc.org The specific substitution pattern on the isoxazole ring is crucial in determining its biological activity. nih.gov For instance, isoxazole derivatives are found in several marketed drugs, highlighting their therapeutic importance. nih.gov

Rationale for In-Depth Academic Investigation of this compound

While direct research on this compound is not abundant, there is a clear rationale for its academic investigation based on the known properties of its constituent parts. The combination of the isoxazole scaffold with hydroxyl and carboxylic acid functional groups presents several avenues for research.

Firstly, its potential as a synthetic intermediate is significant. The functional groups offer multiple points for modification, allowing for the construction of a library of more complex derivative compounds for screening in various biological assays. cymitquimica.com

Secondly, the 3-hydroxyisoxazole moiety is a known bioisostere of a carboxylic acid, meaning it can mimic the function of a carboxylic acid in biological systems while potentially offering improved pharmacokinetic properties. nih.gov The presence of both a 4-hydroxy group and a carboxylic acid on the same isoxazole ring in this compound could lead to unique biological activities or selectivities.

Finally, the arrangement of the hydroxyl and carboxylic acid groups suggests potential for the molecule to act as a chelating agent, binding to metal ions. This property is of interest in various fields, including the development of new catalysts or therapeutic agents that target metalloenzymes. The weak nitrogen-oxygen bond in the isoxazole ring can also lead to ring-cleavage reactions, opening up further synthetic possibilities. nih.gov

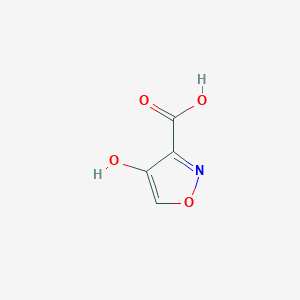

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLGFQXJBUOAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647741 | |

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-77-3 | |

| Record name | 4-Hydroxy-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Chemical Transformations of 1 4 Hydroxyisoxazole Carboxylic Acid

Methodologies for Isoxazole (B147169) Core Construction

The synthesis of the isoxazole ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.

Regioselective 1,3-Dipolar Cycloaddition Protocols

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. nih.govnih.gov This method is highly efficient for creating the isoxazole ring. The regioselectivity of the reaction, which dictates the substitution pattern on the final isoxazole product, is a critical aspect.

One of the most widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. core.ac.ukresearchgate.net This reaction can be highly regioselective, providing a direct route to specifically substituted isoxazoles. nih.gov The nitrile oxides are typically generated in situ from aldoximes through oxidation. core.ac.uk Various oxidizing agents can be used, with hypervalent iodine(III) reagents like [hydroxy(tosyloxy)iodo]benzene (Koser's reagent) being a mild and efficient option. core.ac.uk

The reaction of nitrile oxides with β-ketoesters or 1,3-diketones can also be used to synthesize 3,4,5-trisubstituted isoxazoles. nih.gov These reactions often proceed under mild, basic conditions in aqueous media, making them environmentally friendly. nih.gov The choice of base and solvent system is crucial for controlling the reaction's selectivity and preventing competing side reactions. nih.gov

| Method | Key Features | Reactants | Reference |

| Hypervalent Iodine(III)-Mediated Cycloaddition | Mild reaction conditions, high regioselectivity. | Aldoximes and enaminones | core.ac.uk |

| Aqueous [3+2] Cycloaddition | Environmentally friendly, mild basic conditions. | Nitrile oxides and β-ketoesters/1,3-diketones | nih.gov |

| Copper-Catalyzed Cycloaddition | High reliability and wide scope. | Copper(I) acetylides and nitrile oxides | organic-chemistry.org |

Condensation-Based Synthetic Routes to Isoxazoles

Condensation reactions provide a classical and effective means of constructing the isoxazole core. A prominent example is the reaction of β-ketoesters with hydroxylamine, a process known as the Claisen isoxazole synthesis. youtube.com The precise pH during the reaction work-up can influence the final product, yielding either isoxazolin-3-ones (which exist as 3-hydroxyisoxazoles) or isoxazolin-5-ones. youtube.com

Another condensation approach involves the reaction of primary nitro compounds with activated ketones, such as β-diketones or α-nitroketones, to yield isoxazole derivatives. rsc.org These reactions are typically base-catalyzed and can be influenced by the nature of the substituents on both the nitro compound and the ketone. rsc.org

| Method | Key Features | Reactants | Reference |

| Claisen Isoxazole Synthesis | pH-dependent product formation. | β-keto esters and hydroxylamine | youtube.com |

| Reaction of Primary Nitro Compounds | Utilizes activated ketones. | Primary nitro compounds and β-diketones/α-nitroketones | rsc.org |

| Chalcone Condensation | Two-step process involving chalcone intermediate. | Aromatic ketones, aldehydes, and hydroxylamine hydrochloride | nih.gov |

Cycloisomerization Approaches for Isoxazole Ring Formation

Cycloisomerization reactions offer an atom-economical route to isoxazoles from appropriately functionalized acyclic precursors. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has emerged as a powerful method for the synthesis of substituted isoxazoles. researchgate.netresearchgate.net This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting acetylenic oxime. organic-chemistry.org The reactions typically proceed under mild conditions with good to excellent yields. researchgate.netresearchgate.net

| Catalyst | Substrate | Key Features | Reference |

| AuCl₃ | α,β-Acetylenic oximes | Mild conditions, good to excellent yields, selective for different substitution patterns. | organic-chemistry.orgresearchgate.netresearchgate.net |

| CuCl | Propargylamines (via in situ oxime formation) | Wide functional group compatibility. | organic-chemistry.org |

Targeted Functionalization of the Isoxazole Ring System

Once the 1-(4-Hydroxyisoxazole)-carboxylic Acid core is synthesized, the hydroxyl and carboxylic acid groups provide handles for further chemical modifications, allowing for the exploration of its chemical space and the development of derivatives with tailored properties.

Direct C-H Functionalization and Transition Metal-Catalyzed Coupling Reactions

Direct C-H functionalization has become a powerful tool in organic synthesis, enabling the modification of molecules without the need for pre-functionalization. yale.edursc.org For the isoxazole ring, transition metal-catalyzed C-H activation can be employed to introduce new substituents. researchgate.net For instance, palladium catalysts can facilitate electrophilic metalation at the C(4)-H of the isoxazole ring, enabling subsequent coupling reactions. mdpi.com

Transition metal-mediated cross-coupling reactions, such as Suzuki and Sonogashira couplings, are also effective for the functionalization of isoxazoles. researchgate.netresearchgate.net These reactions typically require a halogenated or triflate-substituted isoxazole as a starting material. researchgate.net Nickel-catalyzed C-N cross-coupling of organoboronic acids with 5-alkoxy/phenoxy isoxazoles has also been reported for the synthesis of N-aryl β-enamino esters through N-O bond cleavage. rsc.org

| Reaction Type | Catalyst | Coupling Partners | Key Features | Reference |

| Suzuki Cross-Coupling | Palladium | Arylboronic acids | Rapid access to 3,4-diarylisoxazoles. | researchgate.net |

| Sonogashira Cross-Coupling | Palladium/Copper | Terminal alkynes | Synthesis of alkynyl-substituted isoxazoles. | researchgate.net |

| C-N Cross-Coupling | Nickel | Organoboronic acids | Synthesis of N-aryl β-enamino esters from 5-alkoxy/phenoxy isoxazoles. | rsc.org |

| Direct C-H Alkenylation | Rhodium | Alkenes | C-H activation at the C5 position of the isoxazole ring. | mdpi.com |

Selective Derivatization of Hydroxyl and Carboxylic Acid Moieties

The hydroxyl and carboxylic acid groups on the this compound are key sites for derivatization. The hydroxyl group can undergo various reactions, including etherification and esterification. nih.gov The choice of derivatization strategy can be guided by the desired properties of the final molecule. For instance, the introduction of non-polar groups like halogens or alkyls has been shown to enhance certain biological activities in some isoxazole derivatives, while the presence of a hydroxyl group can be crucial for others. nih.gov Protecting groups, such as tert-butyldimethylsilyl (TBDMS), can be employed to temporarily block the hydroxyl group during multi-step syntheses. semanticscholar.org

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.commsu.edu These transformations typically involve the activation of the carboxylic acid, for example, by converting it into an acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (DCC). thermofisher.commsu.edu Derivatization of the carboxylic acid group is a common strategy in drug design to modulate properties such as solubility, bioavailability, and target binding. nih.gov

Ring Expansion and Rearrangement Processes

The isoxazole ring, a privileged scaffold in medicinal chemistry, can undergo a variety of ring expansion and rearrangement reactions, transforming it into other valuable heterocyclic systems. nih.govnih.gov While literature directly detailing these processes for this compound is specific, the principles of isoxazole chemistry allow for informed predictions. A notable transformation for isoxazoles is their rhodium carbenoid-induced ring expansion, which can lead to the formation of highly functionalized pyridines. nih.gov This process typically involves an initial carbenoid-induced ring expansion followed by rearrangement to a dihydropyridine, which can then be oxidized. nih.gov

Another potential transformation is the Beckmann rearrangement of an oxime derivative. masterorganicchemistry.combyjus.com In a broader context of heterocyclic rearrangements, isoxazoles can be converted to other five-membered rings or expanded to six-membered systems under various conditions, often involving cleavage of the weak N-O bond. nih.govbeilstein-journals.org For instance, molybdenum hexacarbonyl can mediate the reductive ring opening of isoxazoles to enamines, which can then cyclize to form pyridones. beilstein-journals.org These processes highlight the versatility of the isoxazole core as a latent synthon for more complex heterocyclic structures.

Sustainable and Green Chemical Syntheses

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. bohrium.compreprints.org Strategies for the green synthesis of isoxazole derivatives often focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. mdpi.comsemnan.ac.ir

Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. preprints.orgmdpi.com Sonochemistry can facilitate efficient cyclization and multicomponent reactions for isoxazole synthesis, aligning with green chemistry principles by reducing energy consumption and sometimes eliminating the need for toxic catalysts. preprints.orgmdpi.com Water is an ideal green solvent, and several methods for isoxazole synthesis have been developed using aqueous media. mdpi.comsemnan.ac.ir Additionally, the use of natural energy sources like sunlight has been explored for three-component reactions leading to isoxazol-5(4H)-ones, offering a clean, cheap, and readily available energy source. semnan.ac.ir The development of protocols using agro-waste as catalysts further underscores the move towards sustainable chemical production. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

| Methodology | Energy Source | Solvent | Key Advantages |

|---|---|---|---|

| Ultrasonic Irradiation | Ultrasound | Often water or solvent-free | Reduced reaction times, higher yields, milder conditions. preprints.orgmdpi.com |

| Aqueous Media Synthesis | Conventional Heating/Sunlight | Water | Environmentally benign, avoids volatile organic compounds. mdpi.comsemnan.ac.ir |

| Natural Sunlight | Sunlight | Water | Inexpensive, clean, and readily available energy source. semnan.ac.ir |

| Agro-Waste Catalysis | Conventional Heating | Solvent-free | Utilizes renewable resources, good atom economy. nih.gov |

Biocatalytic and Chemoenzymatic Routes

While specific biocatalytic or chemoenzymatic routes for the synthesis of this compound are not extensively detailed in the literature, the broader field of biocatalysis offers promising avenues. Enzymes are increasingly used in organic synthesis due to their high selectivity and ability to function under mild, environmentally friendly conditions.

For instance, nitrilases have been employed in the conversion of β-hydroxy nitriles to β-hydroxy carboxylic acids, showcasing a potential enzymatic step that could be adapted for related precursors. Whole-cell biocatalysis has been successfully applied to the synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine, demonstrating the potential for microbial systems to produce functionalized aromatic carboxylic acids. nih.gov The development of artificial enzymatic cascades is a growing area of research that could be engineered to produce complex heterocyclic compounds. nih.gov

Applications in Complex Molecule Synthesis and Total Synthesis Endeavors

Isoxazole derivatives are valuable intermediates in the synthesis of complex molecules due to the ring's ability to act as a masked functionality. nih.gov The isoxazole nucleus can be readily converted into other functional groups, such as β-amino alcohols or γ-amino alcohols, which are common motifs in natural products and pharmaceuticals. The 1,3-dipolar cycloaddition reaction is a primary method for constructing the isoxazole ring, allowing for the incorporation of diverse substituents. nih.govmdpi.comresearchgate.net

The isoxazole moiety can serve as a stable protecting group or a precursor that can be unmasked in later synthetic steps to reveal more reactive functionalities. This strategy has been employed in the total synthesis of various natural products. The specific substitution pattern of this compound, with its hydroxyl and carboxylic acid groups, offers multiple points for further functionalization, making it a potentially versatile building block in multi-step syntheses.

Reactions of the Carboxylic Acid and Hydroxyl Groups

The presence of both a carboxylic acid and a hydroxyl group on the isoxazole ring of this compound imparts a rich chemical reactivity, allowing for a variety of transformations at these sites.

Esterification and Hydrolytic Transformations

The carboxylic acid group of this compound can readily undergo esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and it can be driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the corresponding esters can be converted back to the carboxylic acid through hydrolysis. youtube.comminia.edu.eg This can be achieved under either acidic or basic conditions. youtube.comminia.edu.eg Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process. youtube.comminia.edu.eg The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. youtube.com

Table 2: General Conditions for Esterification and Hydrolysis

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Excess Alcohol | Ester |

| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst (e.g., H₃O⁺) | Heat, Excess Water | Carboxylic Acid |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Water | Heat | Carboxylate Salt (followed by acidification to give carboxylic acid) |

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.orglibretexts.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed after the loss of CO₂. wikipedia.org For aromatic carboxylic acids, decarboxylation can be achieved by heating with soda lime, which is a mixture of sodium hydroxide and calcium oxide. libretexts.org While isoxazoles are not aromatic in the same way as benzene, similar principles can apply.

The presence of the electron-withdrawing isoxazole ring and the hydroxyl group may influence the stability of any intermediate, thereby affecting the conditions required for decarboxylation. The product of decarboxylation would be 4-hydroxyisoxazole. It is also known that some 5-hydroxyoxazole-4-carboxylic acid derivatives are unstable and prone to decarboxylation. nih.gov Oxidative decarboxylation methods, which often involve radical intermediates, represent another potential pathway. wikipedia.org

Nucleophilic Attack and Formation of Amide/Hydrazide Analogues

The carboxylic acid functional group of this compound is a key site for synthetic elaboration, allowing for the formation of a variety of derivatives through nucleophilic acyl substitution. The generation of amide and hydrazide analogues is a common strategy to modify the compound's properties. This process typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by reaction with a primary or secondary amine, or a hydrazine derivative.

The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated. Common methods for this activation in the context of isoxazole derivatives include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.govnih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent nucleophilic attack by an amine or hydrazine. nih.govnih.govnih.gov

Another approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. These intermediates are more susceptible to nucleophilic attack by amines or hydrazines to yield the corresponding amides or hydrazides. rjptonline.orgnih.govresearchgate.net

Formation of Amide Analogues

The synthesis of isoxazole-carboxamides is a well-established transformation. The general procedure involves activating the isoxazole carboxylic acid with a coupling agent, followed by the addition of the desired amine. For instance, the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives is achieved by dissolving the parent carboxylic acid in a solvent like dichloromethane, followed by the addition of EDCI and DMAP. nih.gov After a brief activation period, the appropriate aniline derivative is added to the mixture to form the amide bond. nih.gov

The reaction mechanism, when using a carbodiimide like EDCI, proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine. The presence of DMAP can further accelerate the reaction by forming an even more reactive N-acylpyridinium intermediate. nih.gov

Below is a representative table of isoxazole-carboxamide derivatives synthesized using these methods, illustrating the variety of amines that can be employed.

| Starting Isoxazole Carboxylic Acid | Amine Reactant | Coupling Agents | Solvent | Resulting Amide Product |

|---|---|---|---|---|

| 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | 2,5-Dimethoxyaniline | EDCI, DMAP | Dichloromethane (DCM) | N-(2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide |

| 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | 4-Chloroaniline | EDCI, DMAP | Dichloromethane (DCM) | N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Aniline | EDCI, DMAP | Dichloromethane (DCM) | N-phenyl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-Methoxyaniline | EDCI, DMAP | Dichloromethane (DCM) | N-(4-methoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide |

Formation of Hydrazide Analogues

The synthesis of hydrazides from carboxylic acids or their ester derivatives is a fundamental reaction in organic chemistry. rjptonline.org These compounds are valuable intermediates for the synthesis of various heterocyclic systems. rjptonline.org The most common method for preparing hydrazides is the hydrazinolysis of the corresponding ester. This involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol. researchgate.netresearchgate.net

For example, isoxazole-3-carbohydrazide derivatives have been synthesized by reacting the corresponding isoxazole ethyl ester with hydrazine monohydrate in ethanol. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

The direct conversion of carboxylic acids to hydrazides is also possible, often requiring activation similar to amide synthesis, or by using continuous flow processes under elevated temperatures. osti.gov

The following table provides examples of the synthesis of carbohydrazide derivatives from isoxazole esters.

| Starting Isoxazole Ester | Hydrazine Reactant | Solvent | Resulting Hydrazide Product |

|---|---|---|---|

| Ethyl 5-phenyl-isoxazole-3-carboxylate | Hydrazine monohydrate | Ethanol | 5-Phenyl-isoxazole-3-carbohydrazide |

| Ethyl 5-(4-chlorophenyl)-isoxazole-3-carboxylate | Hydrazine monohydrate | Ethanol | 5-(4-Chlorophenyl)-isoxazole-3-carbohydrazide |

| Ethyl 5-(4-methylphenyl)-isoxazole-3-carboxylate | Hydrazine monohydrate | Ethanol | 5-(4-Methylphenyl)-isoxazole-3-carbohydrazide |

Pharmacological Exploration and Biological Activities of 1 4 Hydroxyisoxazole Carboxylic Acid Derivatives

Spectrum of Bioactivity

Anti-inflammatory Efficacy and Underlying Mechanisms

Derivatives of isoxazole-carboxylic acids have demonstrated notable anti-inflammatory properties. The anti-inflammatory response is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov

One of the primary mechanisms underlying the anti-inflammatory effects of these derivatives is the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov In studies involving various isoxazole (B147169) derivatives, researchers have observed a significant reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.gov Furthermore, some derivatives have been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory transcription factor. nih.gov

Certain N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives have exhibited potent antianaphylactic activity in rat models, proving more effective than the reference drug disodium (B8443419) cromoglycate, particularly when administered orally. nih.gov These compounds were found to be active against both IgE- and IgG-mediated anaphylactic responses at the bronchopulmonary level. nih.gov

| Derivative Type | Mechanism of Action | Observed Effects |

| Isoxazole-carboxylic acid analogues | Inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov | Reduced production of prostaglandins and leukotrienes. nih.gov |

| Phenylpropanoid-substituted isoxazoles | Inhibition of NF-κB and MAPK signaling pathways. nih.gov | Decreased NO and PGE2 production; suppressed iNOS and COX-2 expression. nih.gov |

| N-(4-isoxazolylthiazol-2-yl)oxamic acids | Antagonism of histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A). nih.gov | Potent antianaphylactic activity in vivo. nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The isoxazole nucleus is a key component in several clinically used antimicrobial agents, and derivatives of 1-(4-Hydroxyisoxazole)-carboxylic acid are no exception to this broad-spectrum activity. Research has demonstrated their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

In the realm of antibacterial agents, isoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain pyrazole-derived N-arylamines incorporating a carboxylic acid function have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Hybrid molecules combining the 1,3,4-oxadiazole (B1194373) and isoxazole rings have been reported to exhibit antimicrobial activity that is several times stronger than ampicillin (B1664943) against S. aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

The antifungal potential of isoxazole derivatives is also well-documented. nih.gov Compounds incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety have shown potent activity against Aspergillus fumigatus, in some cases exceeding the efficacy of the standard antifungal drug terbinafine. nih.gov Similarly, certain 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significantly greater activity against Aspergillus niger and Candida albicans compared to fluconazole. nih.gov

While less extensively studied, the antiviral properties of some isoxazole-related structures, such as sulfonylhydrazones, have been noted. nih.gov These findings suggest that the this compound scaffold holds promise for the development of novel antiviral agents.

| Derivative Class | Target Organisms | Notable Activity |

| Pyrazole-derived N-arylamines | Gram-positive bacteria (S. aureus, B. subtilis) | Significant zones of inhibition. nih.gov |

| 1,3,4-Oxadiazole-isoxazole hybrids | Gram-positive and Gram-negative bacteria | 2-4 times stronger activity than ampicillin against several strains. nih.gov |

| 1,3,4-Oxadiazole-2-thiol derivatives | Fungi (A. fumigatus) | Stronger activity than terbinafine. nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Fungi (A. niger, C. albicans) | 8 to 16 times greater activity than fluconazole. nih.gov |

Antineoplastic and Antiproliferative Investigations

The quest for novel anticancer agents has led to the investigation of isoxazole-carboxylic acid derivatives for their antineoplastic and antiproliferative activities. These compounds have shown promise in inhibiting the growth of various cancer cell lines through diverse mechanisms of action.

Oxazolidinone derivatives, which share structural similarities with isoxazoles, have been investigated for their anticancer effects. nih.gov Certain derivatives have displayed cytotoxic activity against leukemia cell lines such as HL-60 and MOLT-4. nih.gov Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis. nih.gov Molecular docking studies suggest that these effects may be mediated through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases that is implicated in cancer. frontiersin.org Specific compounds from this series have shown selective inhibitory activity against SIRT3 over other sirtuins and have demonstrated potent antiproliferative effects against MLL-rearranged leukemia cell lines. frontiersin.org The anticancer mechanism appears to involve the induction of G0/G1 phase cell cycle arrest and cell differentiation rather than apoptosis. frontiersin.org

Furthermore, 1,2,4-triazole (B32235) derivatives containing a carboxylic acid moiety have been identified as inhibitors of focal adhesion kinase (FAK), a protein that plays a key role in cancer cell proliferation, survival, and metastasis. escholarship.org These compounds have exhibited potent antiproliferative activity against liver cancer cells and have been shown to repress FAK phosphorylation, leading to the inhibition of pro-survival pathways and the induction of apoptosis. escholarship.org

| Derivative Class | Cancer Cell Line | Mechanism of Action |

| Oxazolidinone derivatives | HL-60, MOLT-4 (Leukemia) | G2/M cell cycle arrest, apoptosis induction, potential CDK inhibition. nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | MLLr leukemia cell lines | SIRT3 inhibition, G0/G1 cell cycle arrest, cell differentiation. frontiersin.org |

| 1,2,4-Triazole-carboxylic acid derivatives | HepG2, Hep3B (Liver Cancer) | FAK inhibition, apoptosis induction, cell cycle arrest. escholarship.org |

Neuroprotective Actions and Central Nervous System Relevance

Emerging research suggests that derivatives of hydroxyisophthalic acid, a structurally related compound, possess neuroprotective properties. These compounds have shown potential in mitigating neuronal damage associated with oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.gov

In studies using a Drosophila model of paraquat-induced neurotoxicity, treatment with a dihydroxybenzoic acid derivative significantly attenuated locomotor deficits, oxidative stress, mitochondrial damage, and neurodegeneration. nih.gov These findings indicate that such compounds could act as promising natural antioxidants and neuroprotective molecules by targeting oxidative stress-mediated mitochondrial dysfunction. nih.gov The ability of these molecules to protect neurons from damage highlights their therapeutic potential for neurodegenerative disorders. nih.gov The structural similarity of these compounds to this compound suggests that its derivatives may also exhibit similar neuroprotective activities, warranting further investigation in this area.

Immunomodulatory and Immunosuppressive Effects

The immunomodulatory and immunosuppressive potential of this compound derivatives represents a significant area of pharmacological interest. The ability of these compounds to modulate the immune response can be beneficial in the treatment of autoimmune diseases and in preventing organ transplant rejection.

The anti-inflammatory activities discussed previously, particularly the inhibition of pro-inflammatory cytokines and mediators, are intrinsically linked to their immunomodulatory effects. By suppressing the production of molecules like NO and prostaglandins, and by inhibiting key signaling pathways such as NF-κB, these derivatives can dampen an overactive immune response. nih.gov The antianaphylactic properties of certain isoxazole derivatives, which involve the antagonism of histamine and other mediators of allergic reactions, further underscore their ability to modulate immune system activity. nih.gov While direct studies on the immunosuppressive effects of this compound derivatives are limited, the existing evidence on related isoxazole compounds suggests a promising avenue for future research in this domain.

Antioxidant Capacity

The antioxidant properties of phenolic compounds, including those with a carboxylic acid group, are well-established. nih.gov These molecules can neutralize harmful free radicals, thereby protecting cells from oxidative damage that can lead to various chronic diseases. nih.gov The antioxidant activity of these compounds is closely related to the number and position of phenolic hydroxyl groups, as well as the presence of other substituents like methoxy (B1213986) and carboxylic acid groups. nih.gov

Phenolic acids are known to act as excellent antioxidants by quenching excessive free radicals. nih.gov The carboxylic acid group can influence the antioxidant activity based on its electron-donating or electron-withdrawing nature. nih.gov For instance, some studies suggest that a -CH2COOH group can enhance free radical scavenging ability more effectively than a -COOH group directly attached to the aromatic ring. nih.gov The presence of multiple hydroxyl groups, particularly in an ortho position to each other, can significantly enhance antioxidant activity due to charge delocalization and intramolecular hydrogen bonding. nih.gov

The antioxidant potential of derivatives of this compound can be attributed to the phenolic hydroxyl group on the isoxazole ring. This structural feature enables them to donate a hydrogen atom to free radicals, thus stabilizing them and preventing a chain reaction of oxidative damage.

| Compound Feature | Influence on Antioxidant Activity | Reference |

| Phenolic Hydroxyl Groups | Primary center for antioxidant activity; number and position are crucial. nih.gov | nih.gov |

| Carboxylic Acid Group | Modulates antioxidant activity based on its electron-donating/withdrawing properties. nih.gov | nih.gov |

| Dihydroxy Substituents | Generally higher antioxidant activity compared to monohydroxy counterparts. nih.gov | nih.gov |

| Intramolecular H-bonding | Can enhance antioxidant efficiency. nih.gov | nih.gov |

Antidiabetic Potential

Derivatives containing heterocyclic rings structurally related to isoxazoles, such as 1,3,4-oxadiazoles, have demonstrated notable potential in the management of diabetes. These compounds often exert their effects by inhibiting key enzymes involved in carbohydrate metabolism.

A novel class of 1,3,4-oxadiazolyl-containing β-carboline derivatives has been synthesized and evaluated as potential α-glucosidase inhibitors. nih.gov All tested compounds in this series showed outstanding α-glucosidase inhibitory activity, with IC50 values ranging from 3.07 to 15.49 μM. nih.gov This level of activity is significantly more potent—by a factor of 36 to 183—than the positive control, acarbose, which has an IC50 of 564.28 μM. nih.gov The most active compound, designated f26, had an IC50 value of 3.07 μM. nih.gov In vivo studies in diabetic mice showed that oral administration of compound f26 could significantly lower fasting blood glucose levels and improve both glucose tolerance and dyslipidemia. nih.gov

Similarly, other 1,3,4-oxadiazole derivatives are recognized for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov This inhibition is a practical strategy for controlling postprandial glucose levels in individuals with diabetes. nih.gov Studies on diabetic rats treated with an oxadiazole derivative showed a significant reduction in blood glucose and HbA1c levels. nih.gov Furthermore, the treatment led to improvements in body weight, insulin (B600854) levels, and antioxidant factors compared to the untreated diabetic group. nih.gov

The optimization of adamantane (B196018) carboxylic acid derivatives has led to the discovery of potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes. nih.gov One particular compound, 43c, demonstrated an IC50 value of 5 nM against both human and mouse DGAT1. nih.gov In diet-induced obesity (DIO) mouse models, this compound was shown to reduce body weight gain and lower the glucose area under the curve (AUC), highlighting its antidiabetic potential. nih.gov

Analgesic Properties

Isoxazole carboxamide derivatives have emerged as intriguing candidates for pain management, with research pointing towards their analgesic activities through non-opioid pathways. nih.govresearchgate.net Their mechanism often involves the modulation of ionotropic glutamate (B1630785) receptors.

A series of isoxazole carboxamide derivatives were synthesized and screened for their analgesic activity using the acetic acid-induced writhing assay. nih.gov These compounds, including derivatives condensed with various aromatic amines, showed potential as anti-nociceptive agents. nih.gov The investigation into isoxazole-4-carboxamide derivatives has specifically highlighted their role as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net These receptors, particularly the Ca²⁺-permeable subtypes found in the spinal dorsal horn, are crucial in nociceptive transmission and inflammatory pain. nih.govresearchgate.net The ability of these derivatives to modulate AMPA receptor activity makes them promising candidates for future pain treatments. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular interactions of this compound derivatives is key to optimizing their therapeutic effects. Research has focused on identifying their enzyme targets, studying receptor binding, and examining their influence on cellular functions.

Enzyme Target Identification and Inhibition Kinetics

The derivatives of isoxazole and related heterocyclic compounds have been shown to inhibit several key enzymes with therapeutic relevance.

α-Glucosidase and α-Amylase: As mentioned previously, 1,3,4-oxadiazole derivatives are potent inhibitors of α-glucosidase and α-amylase. nih.govnih.gov Kinetic studies on the most potent 1,3,4-oxadiazolyl-containing β-carboline derivative, compound f26, revealed it to be a reversible and noncompetitive inhibitor of α-glucosidase. nih.gov Molecular docking studies suggest that this compound binds to α-glucosidase through a combination of hydrogen bonds and hydrophobic interactions, which induces conformational changes in the enzyme's secondary structure, leading to the inhibition of its activity. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): A series of 1,3,4-oxadiazole derivatives have been identified as novel inhibitors of GSK-3β, an enzyme implicated in the pathology of Alzheimer's disease. nih.gov One highly selective and potent inhibitor, compound 20x, was co-crystallized with GSK-3β, and its binding mode was determined through X-ray crystallography. nih.gov

Diacylglycerol Acyltransferase 1 (DGAT1): Adamantane carboxylic acid derivatives have been developed as potent DGAT1 inhibitors. nih.gov Compound 43c, for instance, exhibits an IC50 value of 5 nM against human DGAT1. nih.gov

Other Enzymes: Various other heterocyclic derivatives have shown inhibitory activity against enzymes like xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

Enzyme Inhibition Data for Related Heterocyclic Derivatives

Receptor Binding and Modulation Studies (e.g., GABA, NMDA, AMPA Receptors)

The 3-hydroxyisoxazole moiety is a known bioisostere of a carboxylic acid and is a key structural feature in compounds that interact with major neurotransmitter receptors. nih.gov

NMDA and GABA Receptors: The 3-hydroxyisoxazole heterocycle is found in the naturally occurring amino acid ibotenic acid, which is an agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This structural motif has been widely used in the development of potent derivatives that act on γ-aminobutyric acid (GABA) and glutamate neurotransmitter systems. nih.gov

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been extensively studied for their effects on AMPA receptors. nih.govresearchgate.net Electrophysiological studies using the whole-cell patch-clamp technique on HEK293t cells expressing AMPA receptor subunits have provided detailed insights. nih.govresearchgate.net Twelve different isoxazole-4-carboxamide derivatives (labeled CIC-1 to CIC-12) were investigated. The results showed that these compounds are potent inhibitors of AMPA receptor activity. nih.govresearchgate.net Specifically, compounds CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively, in cells expressing GluA2 and GluA2/3 receptor subtypes. nih.gov These derivatives also significantly altered the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. nih.govresearchgate.net This modulatory action on AMPA receptors, which are crucial for excitatory neurotransmission in the spinal dorsal horn, underpins the therapeutic potential of these compounds in managing chronic inflammatory pain. nih.gov

Modulatory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

Influence on Cellular Pathways and Metabolic Regulation

The biological activity of these derivatives extends to influencing broader cellular and metabolic pathways.

In the context of diabetes, certain 1,3,4-oxadiazole derivatives have been shown to effectively regulate metabolic parameters in animal models. Treatment with these compounds led to a significant reduction in plasma levels of cholesterol and triglycerides in diabetic rats. nih.gov Furthermore, administration of a potent DGAT1 inhibitor based on an adamantane carboxylic acid structure resulted in a significant reduction in plasma triglyceride levels in both rodents and zebrafish. nih.gov In diet-induced obese mice, this inhibitor also reduced body weight gain and improved glucose tolerance, demonstrating a clear impact on metabolic regulation. nih.gov

Structure-Activity Relationship (SAR) Analyses for Optimized Bioactivity

The systematic modification of the chemical structure of this compound derivatives has been crucial in understanding and optimizing their biological activity.

For a series of 1,3,4-oxadiazolyl-containing β-carboline derivatives designed as α-glucosidase inhibitors, SAR analysis revealed key structural requirements for potent activity. nih.gov The inhibitory potency was found to be highly dependent on the nature and position of substituents on the terminal phenyl ring.

In the case of isoxazole carboxamides synthesized for analgesic activity, the variation of substituents on the amide nitrogen and the phenyl ring attached to the isoxazole core led to differing potencies. nih.gov For example, the synthesis of two sets of compounds, one derived from 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (Series A) and the other from 3-(2-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (Series B), allowed for a direct comparison of the effect of the hydroxyl group's position on the phenyl ring. nih.gov

A distinct SAR has also been identified for 4-isoxazolyl-1,4-dihydropyridines interacting with calcium channels. nih.gov The affinity of these compounds was found to increase dramatically at higher holding potentials. For 3'-arylisoxazolyl analogues, the activity followed the trend p-Br > p-Cl >> p-F, and p-Cl > m-Cl > o-Cl >> o-MeO, demonstrating a clear dependence on the electronic and steric properties of the substituent on the aryl ring. nih.gov

The design and synthesis of 1,3,4-oxadiazole derivatives as GSK-3β inhibitors also heavily relied on SAR studies to achieve high potency and selectivity. nih.gov These analyses guide medicinal chemists in fine-tuning molecular structures to enhance desired biological effects while minimizing off-target interactions.

Rational Design of Multi-Targeted Therapeutics

The "one drug, one target" paradigm has been increasingly challenged by the complex and multifactorial nature of many diseases. This has led to the emergence of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. nih.gov The rational design of MTDLs aims to create a single chemical entity that can modulate multiple biological targets involved in a disease cascade, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov Isoxazole derivatives are considered attractive candidates for the development of multi-targeted therapies due to their wide spectrum of biological activities. researchgate.netnih.gov

The design of multi-targeted therapeutics often involves several key strategies, including the fusion of pharmacophores or the use of a central scaffold to which different pharmacophoric elements are attached. The this compound structure presents several points for chemical modification, allowing for the potential incorporation of functionalities that can interact with various biological targets.

Hypothetical Design Strategies for Multi-Targeted Derivatives of this compound:

Pharmacophore Hybridization: This approach involves combining the structural features of known ligands for different targets into a single molecule. For instance, the carboxylic acid group of the parent compound could be essential for interacting with one target, while modifications at the nitrogen of the isoxazole ring or the addition of a side chain could introduce interactions with a second target.

Scaffold Decoration: The isoxazole ring can serve as a central scaffold, with various substituents being introduced to target different proteins. The hydroxy group and the carboxylic acid moiety of the parent compound already provide opportunities for hydrogen bonding and electrostatic interactions. Further functionalization could introduce hydrophobic or aromatic groups to target additional binding pockets.

Illustrative Multi-Target Activity of Hypothetical Derivatives:

The following tables present hypothetical data to illustrate how the multi-target activity of designed derivatives of this compound could be evaluated.

Table 1: Hypothetical Dual Inhibition Profile of Designed Derivatives

| Derivative | Target 1 Inhibition (IC₅₀, nM) | Target 2 Inhibition (IC₅₀, nM) |

| Compound A | 50 | 120 |

| Compound B | 75 | 80 |

| Compound C | 25 | 300 |

| Compound D | 150 | 45 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Table 2: Structure-Activity Relationship for Multi-Target Activity

| Derivative | R1-substituent | R2-substituent | Target 1 Activity | Target 2 Activity |

| 1a | -H | -H | Moderate | Weak |

| 1b | -CH₃ | -H | Moderate | Moderate |

| 1c | -H | -Phenyl | Strong | Weak |

| 1d | -CH₃ | -Phenyl | Strong | Strong |

This table illustrates how different substituents (R1 and R2) on the core scaffold could influence the activity against two different hypothetical targets.

Medicinal Chemistry Principles and Drug Design Applications

1-(4-Hydroxyisoxazole)-carboxylic Acid as a Core Pharmacophoric Unit

The this compound moiety is recognized as a significant pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The arrangement of its hydrogen bond donors and acceptors, along with its planar structure, allows it to mimic the binding interactions of endogenous ligands or other key chemical groups at the active site of a biological target.

The inherent acidity of the 4-hydroxyisoxazole ring (with pKa values typically in the range of 4-5) is a critical feature, making it an effective bioisostere for the carboxylic acid group, a common functionality in many biologically active compounds. ethz.ch This acidic nature, combined with the potential for diverse substitution patterns on the isoxazole (B147169) ring, allows medicinal chemists to fine-tune the electronic and steric properties of a drug candidate to optimize its binding affinity and selectivity for its intended target.

For instance, the 3-hydroxyisoxazole motif is a key component in the structure of ibotenic acid, a naturally occurring neurotoxin that acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors. ethz.ch This highlights the ability of the hydroxyisoxazole core to interact effectively with amino acid receptors. Furthermore, derivatives of hydroxypyridinone, which share structural similarities, have been investigated as metal-binding pharmacophores in inhibitors of influenza endonuclease, demonstrating the versatility of such scaffolds in targeting metalloenzymes. openaccessjournals.com

The strategic incorporation of the this compound unit can thus be a powerful approach in the design of novel therapeutics for a wide range of diseases, from neurological disorders to infectious diseases.

Advanced Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. This strategy is frequently employed to overcome liabilities associated with a parent molecule, such as poor metabolic stability, low permeability, or off-target toxicity.

The 4-hydroxyisoxazole group has emerged as a highly effective bioisostere for the carboxylic acid functionality. Carboxylic acids, while often crucial for target binding, can present several challenges in drug development. Their high acidity can lead to poor membrane permeability, limiting oral bioavailability, and they can be susceptible to metabolic reactions such as glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity. nih.govopenaccessjournals.com

The 4-hydroxyisoxazole moiety provides a solution to these challenges by mimicking the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering a distinct physicochemical profile. Its pKa is comparable to that of many carboxylic acids, allowing it to maintain key interactions with the target protein. ethz.ch However, as a heterocyclic system, it can offer improved metabolic stability and altered lipophilicity, which can be strategically manipulated to enhance drug-like properties.

The decision to use a 4-hydroxyisoxazole as a carboxylic acid surrogate is often made after considering a range of other bioisosteres, both heterocyclic and acyclic. A comparative analysis is crucial to select the optimal replacement for a given drug candidate.

Common heterocyclic bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and other hydroxy-substituted heterocycles like 1-hydroxypyrazoles and 5-oxo-1,2,4-oxadiazoles. nih.gov Acyclic surrogates can include sulfonamides and hydroxamic acids. Each of these groups offers a unique combination of acidity, lipophilicity, and metabolic stability.

For example, tetrazoles are often used as carboxylic acid mimics, but their high acidity can still limit oral bioavailability. In contrast, less acidic heterocyles like 5-oxo-1,2,4-oxadiazoles have been shown to improve this parameter in certain cases. The 4-hydroxyisoxazole ring provides a valuable option within this spectrum of choices. The following table provides a comparative overview of the physicochemical properties of various carboxylic acid bioisosteres, highlighting the position of the 3-hydroxyisoxazole moiety.

| Bioisostere | pKa | logD7.4 | logP | Permeability (logPapp) |

| Carboxylic Acid | 4.64 | -0.49 | - | -5.79 |

| 3-Hydroxyisoxazole | 5.36 | 0.46 | - | -5.33 |

| Tetrazole | 5.09 | -0.25 | - | -6.33 |

| Acyl Sulfonamide | 4.94 | -1.02 | - | -6.46 |

| Sulfonylurea | 4.49 | -0.09 | 2.67 | -5.79 |

| 5-Oxo-1,2,4-oxadiazole | ~6-7 | More Lipophilic | - | Increased Bioavailability |

Data adapted from various sources for comparative purposes. nih.gov Exact values can vary based on the specific molecular scaffold.

A primary goal of bioisosteric replacement is the optimization of a drug's ADME profile. The 4-hydroxyisoxazole moiety offers several avenues for achieving this. By replacing a carboxylic acid, which is often highly polar and can be a substrate for efflux transporters, with the more lipophilic and metabolically stable isoxazole ring, it is possible to improve absorption across the gastrointestinal tract.

Furthermore, the metabolic fate of the 4-hydroxyisoxazole ring is generally different from that of a carboxylic acid. Carboxylic acids are prone to phase II conjugation reactions, particularly glucuronidation. openaccessjournals.com The resulting acyl glucuronides can be reactive and have been implicated in idiosyncratic drug toxicities. The isoxazole ring is less susceptible to this metabolic pathway, potentially leading to a safer drug candidate. nih.gov Instead, it may undergo oxidative metabolism, which can be modulated by substitution on the ring.

The subtle changes in geometry, electronics, and lipophilicity introduced by replacing a carboxylic acid with a 4-hydroxyisoxazole can have a profound impact on target selectivity. By altering the binding mode or introducing new interactions with the target protein, it may be possible to enhance affinity for the desired target while reducing binding to off-target proteins, thereby minimizing side effects.

Improving oral bioavailability is a frequent objective of this bioisosteric strategy. The low oral bioavailability of some carboxylic acid-containing drugs is often attributed to their poor membrane permeability. The increased lipophilicity of the 4-hydroxyisoxazole ring can lead to improved passive diffusion across biological membranes. For instance, while the cephalosporin (B10832234) antibiotic Cefdinir has low oral bioavailability, an analog containing a 4-hydroxyisoxazole-3-carboxamido moiety has been synthesized, indicating the exploration of this scaffold to potentially modulate pharmacokinetic properties.

Metabolic instability is a major hurdle in drug development, leading to rapid clearance and a short duration of action. The isoxazole ring is generally more resistant to metabolic degradation than many other functional groups. Strategic placement of substituents on the isoxazole ring can further block potential sites of metabolism, thereby increasing the metabolic half-life of the drug.

Poor membrane permeability is another significant challenge, particularly for drugs targeting the central nervous system (CNS) which must cross the blood-brain barrier. The replacement of a highly polar carboxylic acid with a less polar bioisostere like 4-hydroxyisoxazole can significantly enhance membrane permeability. This can be a critical strategy for improving the brain penetration of neuroactive compounds. Research on aldose reductase inhibitors has shown that replacing a carboxylic acid with a 1-hydroxypyrazole, a related heterocycle, led to improved membrane permeation. While direct comparative data for this compound is limited, the principles suggest a similar potential for improving permeability.

Scaffold Hopping and Lead Compound Optimization

Scaffold hopping is a pivotal strategy in medicinal chemistry aimed at discovering novel molecular frameworks (scaffolds) that can mimic the biological activity of a known lead compound while offering improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govucl.ac.uk This approach is particularly valuable for navigating around existing intellectual property and for addressing issues like metabolic instability or toxicity associated with the original scaffold. nih.gov The isoxazole ring, due to its unique electronic and steric properties, serves as a versatile component in scaffold hopping strategies. nih.gov

The this compound moiety, in particular, can be considered a bioisosteric replacement for other functional groups, a key concept in scaffold hopping. Bioisosteres are atoms, ions, or groups that have similar sizes, shapes, and electronic configurations, which can lead to similar biological activities. nih.gov The 3-hydroxyisoxazole group, structurally related to our compound of interest, is a well-established bioisostere of a carboxylic acid. This means it can mimic the interactions of a carboxylic acid with a biological target, a strategy that has been successfully employed in designing analogs of neurotransmitters like GABA and glutamate. mdpi.com

In lead optimization, the isoxazole scaffold provides a rigid framework that can be systematically modified to probe the structure-activity relationship (SAR). For instance, in the development of inhibitors for the bromodomain and extra-terminal (BET) family of proteins, which are targets in cancer therapy, benzo[d]isoxazole derivatives were designed and optimized. nih.govresearchgate.net This optimization process involved modifying substituents on the isoxazole-containing core to enhance binding affinity and selectivity for the target protein. nih.govresearchgate.net While specific lead optimization data for this compound is not extensively documented in publicly available research, the principles are broadly applicable. The optimization of isoxazole-based compounds often involves exploring different substitution patterns on the ring to improve interactions with the target's binding site, enhance metabolic stability, and fine-tune physicochemical properties like solubility and permeability. nih.gov

A hypothetical lead optimization program for a compound containing the this compound scaffold might involve the following steps, illustrated by general findings for isoxazole derivatives:

| Optimization Goal | Strategy | Example from Isoxazole Derivatives Research |

| Improve Potency | Modify substituents to enhance binding interactions. | In the optimization of BET inhibitors, modifications to the benzo[d]isoxazole core led to compounds with nanomolar binding affinities. nih.govresearchgate.net |

| Enhance Selectivity | Exploit differences in the binding sites of target vs. off-target proteins. | Isoxazole-based inhibitors of cyclooxygenase (COX) enzymes have been optimized for selectivity towards COX-2 over COX-1. nih.govnih.gov |

| Increase Metabolic Stability | Block metabolically labile sites by introducing specific chemical groups. | Replacing a metabolically vulnerable phenyl group with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to improve metabolic stability in some drug candidates. nih.gov |

| Improve Physicochemical Properties | Modify the overall molecular structure to improve solubility, permeability, etc. | The introduction of polar groups or the reduction of molecular weight can improve the aqueous solubility of drug candidates. tandfonline.com |

This table presents hypothetical optimization strategies for a this compound containing compound based on published research on other isoxazole derivatives.

Computational Chemistry in Drug Discovery of Isoxazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For isoxazole derivatives, including those structurally related to this compound, a range of computational techniques are employed to predict and understand their biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is widely used to understand the binding mode of isoxazole derivatives and to guide the design of new analogs with improved affinity.

For example, molecular docking studies on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes have revealed key interactions within the enzyme's active site. nih.govnih.gov These studies showed that specific substitutions on the isoxazole and phenyl rings could position the molecule optimally within the binding pocket, leading to enhanced inhibitory activity. nih.govnih.gov In another study, docking of isoxazole derivatives into the active site of carbonic anhydrase helped to rationalize the observed inhibitory profiles and guide the synthesis of more potent inhibitors. nih.govacs.orgresearchgate.net

The general procedure for a molecular docking study with an isoxazole derivative would involve:

Preparation of the Protein Structure: The three-dimensional coordinates of the target protein are obtained from a repository like the Protein Data Bank (PDB). acs.org Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. acs.org

Ligand Preparation: The 3D structure of the isoxazole derivative is generated and optimized to find its lowest energy conformation. acs.org

Docking Simulation: A docking algorithm is used to place the ligand into the defined binding site of the protein in various orientations and conformations. nih.gov

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

A hypothetical docking study of this compound into a target protein might reveal the following interactions:

| Interaction Type | Potential Interacting Groups on the Ligand |

| Hydrogen Bonding | The hydroxyl group, the carboxylic acid group, and the nitrogen and oxygen atoms of the isoxazole ring. |

| Electrostatic Interactions | The negatively charged carboxylate group interacting with positively charged amino acid residues in the binding site. |

| Hydrophobic Interactions | The isoxazole ring itself can participate in hydrophobic interactions with nonpolar residues. |

This table illustrates potential binding interactions for this compound in a hypothetical protein target.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For isoxazole derivatives, QSAR studies have been successfully applied to develop predictive models for various biological activities.

In one study, a 3D-QSAR model was developed for a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com The model, which utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated good predictive ability and helped to identify key structural features required for high agonistic activity. mdpi.com The contour maps generated from the QSAR model indicated that hydrophobic groups at one position and electronegative groups at another position of the isoxazole core were crucial for activity. mdpi.com

Another QSAR study on [(biphenyloxy)propyl]isoxazole derivatives as inhibitors of human rhinovirus (HRV) also yielded statistically significant models. acs.org These models were used for virtual screening and the design of new compounds with potentially enhanced anti-HRV-2 activity. acs.org

The development of a QSAR model for a series of analogs based on the this compound scaffold would typically involve:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics and external test sets.

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the movement and conformational changes of the complex over time. mdpi.comacs.org This is crucial for understanding the stability of the binding pose and the role of protein flexibility.

MD simulations have been used in conjunction with molecular docking to study isoxazole derivatives. For instance, in the study of FXR agonists, MD simulations were performed on the docked complexes to understand the binding modes and interactions in more detail. mdpi.com The simulations revealed that the conformational motions of certain loops in the receptor were important for the stability of the complex and the activity of the ligands. mdpi.com Similarly, MD simulations of isoxazole derivatives bound to carbonic anhydrase provided insights into the stability of the ligand-protein complexes and helped to confirm the binding modes predicted by docking. nih.govacs.orgresearchgate.net

An MD simulation of a this compound derivative bound to its target would allow researchers to:

Assess the stability of the initial docking pose.

Identify key and stable interactions over the simulation time.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. ajchem-a.com These calculations can provide valuable information about a molecule's reactivity, charge distribution, and electrostatic potential, which are crucial for understanding its interactions with biological targets.

For isoxazole derivatives, quantum chemical calculations have been used to study their electronic structure and to evaluate their potential as bioisosteres. For example, the average electron density (AED) has been used as a quantum tool to quantitatively assess the similarity between carboxylic acids and their bioisosteres, including isoxazoles. acs.org These studies help to rationalize why certain bioisosteric replacements are successful and can guide the design of new ones. acs.org

In the context of this compound, quantum chemical calculations could be used to:

Determine the distribution of electron density and identify regions that are likely to participate in electrostatic interactions.

Calculate the molecule's electrostatic potential map, which visualizes the regions of positive and negative potential on the molecular surface.

Predict the pKa of the hydroxyl and carboxylic acid groups, which is important for understanding the ionization state of the molecule at physiological pH.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's chemical reactivity.

Research Methodologies and Analytical Characterization in Isoxazole Chemistry

Contemporary Synthetic Procedures and Reaction Condition Optimization

While 4-Hydroxyisoxazole-3-carboxylic acid is available from various chemical suppliers, indicating established synthetic pathways, detailed contemporary procedures for its synthesis are not extensively documented in publicly available scientific literature. The compound is recognized as a potential intermediate for pharmaceuticals and agrochemicals. General synthetic strategies for the isoxazole (B147169) ring often involve the cycloaddition of a nitrile oxide with an alkyne or alkene, or the reaction of hydroxylamine with a 1,3-dicarbonyl compound. Optimization of such reactions typically involves screening of solvents, bases, temperatures, and reaction times to maximize yield and purity. However, specific optimized conditions for the preparation of 1-(4-Hydroxyisoxazole)-carboxylic Acid have not been detailed in the surveyed literature.

In Vitro and In Vivo Pharmacological Screening Protocols

There is a notable absence of published data regarding the in vitro and in vivo pharmacological screening of this compound. The 3-hydroxyisoxazole moiety is a known bioisostere of the carboxylic acid group and has been incorporated into compounds targeting neurotransmitter receptors, suggesting a potential area for investigation for its 4-hydroxy isomer. Standard screening protocols would likely involve initial in vitro assays, such as receptor binding assays or enzyme inhibition assays, to identify biological targets. Subsequent in vivo studies in animal models would be necessary to evaluate efficacy, potency, and pharmacokinetic properties. To date, no such studies for this specific compound have been reported in the accessible literature.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The definitive structural assignment of this compound relies on a combination of spectroscopic and spectrometric methods. While commercial suppliers indicate the availability of spectral data, the specific datasets are not publicly disseminated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the single proton on the isoxazole ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shift of the carboxylic acid proton is typically found significantly downfield (around 12 ppm), though this can be broad and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide signals for the four carbon atoms in the molecule. The carboxyl carbon typically appears in the 165-185 ppm range, while the carbons of the isoxazole ring would have characteristic shifts influenced by the electronegative oxygen and nitrogen atoms and the hydroxyl substituent.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern. For this compound (Molecular Weight: 129.07 g/mol ), high-resolution mass spectrometry would confirm the elemental composition (C₄H₃NO₄).

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Characteristic absorptions would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1710-1760 cm⁻¹), and vibrations associated with the C=N and C-O bonds within the isoxazole ring.

Chromatographic Separations and Purity Assessment Methods

Chromatographic techniques are indispensable for the separation and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for assessing the purity of carboxylic acid-containing compounds. A typical method would use a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing fraction purity during column chromatography. For a polar compound like this compound, a polar stationary phase (silica gel) with a mobile phase mixture of a nonpolar and a polar solvent would be employed.

Specific, validated chromatographic methods for the routine analysis or purification of this compound are not described in the available literature.

Computational Methods for Physicochemical and Biological Property Prediction

In the absence of extensive experimental data, computational methods provide valuable insights into the physicochemical and potential biological properties of this compound. Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are common approaches for predicting molecular properties. Public databases provide a range of predicted properties for this compound.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 129.07 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 129.00620758 Da |

| Topological Polar Surface Area | 83.6 Ų |

| Heavy Atom Count | 9 |

| Complexity | 126 |